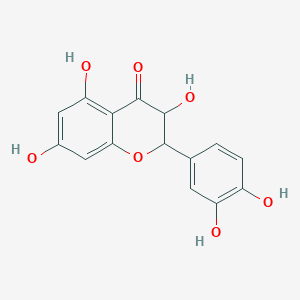
Dihydroquercetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroquercetin (DHQ), also known by its international nonproprietary name Taxifolin , is a natural bioflavonoid . It is found in various plant families but is predominantly isolated from Siberian larch (Larix sibirica) and Dahurian larch (L. gmelinii) in substantial amounts (up to 4.5%). These larch species serve as the primary raw material for industrial production of DHQ through aqueous ethanol extraction and subsequent chromatographic purification .
Synthesis Analysis
The production technology for DHQ was initially developed at the A. E. Favorsky Irkutsk Institute of Chemistry, Siberian Branch, Russian Academy of Sciences, in the 1990s. DHQ exhibits antioxidant, capillary-protective, anti-inflammatory, gastro- and hepatoprotective, radioprotective, hypolipidemic, and diuretic activities .
Aplicaciones Científicas De Investigación
Biological Activities and Applications
Dihydroquercetin exhibits several biological activities, including anti-tumor, anti-oxidation, anti-viral, and cardiovascular disease prevention. Its applications extend to food, medicine, and industry. The development of this compound can yield significant economic, social, and health benefits (L. Zhe, 2010).
Therapeutic Potential
This compound, also known as taxifolin, shows promise in treating major diseases like cancer, cardiovascular disease, and liver disease. Its mechanism involves activating antioxidant response elements, inhibiting cytochrome P450, and affecting cholesterol biosynthesis. Research suggests a potential role for this compound in therapeutic applications (A. Weidmann, 2012).
Livestock and Poultry Applications
In animal husbandry, this compound is used as a natural feed additive. It stimulates metabolic processes, nutrient synthesis, and meat productivity in black-and-white bulls. This suggests its utility in enhancing animal growth and health (O. Krasnova et al., 2020).
Physical and Chemical Properties
This compound complexes with lecithin and β-cyclodextrin improve solubility, dissolution rate, and have better physical and chemical properties. This enhancement can improve its application value in food and drug industries (Yan Zhang et al., 2017).
Enhancement of Meat Quality
The inclusion of this compound in the diets of broiler chickens increases meat productivity. It shows positive effects on live weight and quality characteristics of meat, suggesting its role as an effective natural antioxidant in poultry farming (N. Kuzmina et al., 2020).
Antioxidant Defense in Hepatitis
This compound demonstrates antioxidant effects in rats with experimental hepatitis. It shows a protective action against lipid peroxidation, suggesting its potential as an antioxidant in medical applications (Y. Teselkin et al., 2000).
Food Additive Applications
This compound, as a food additive, exhibits high antioxidant activity and is non-toxic. It is used as an efficient antioxidant in various food products and also serves as a biologically active supplement for prophylactic of oxidative stress diseases (N. A. Tiukavkina et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859394 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
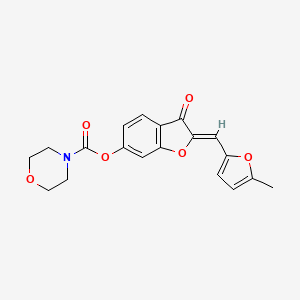
![N-[1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-ynamide](/img/structure/B2748194.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)
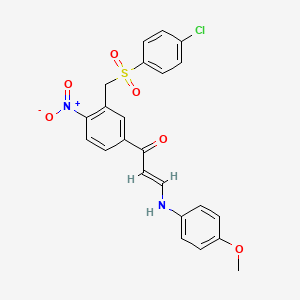
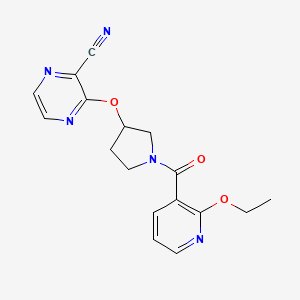
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)
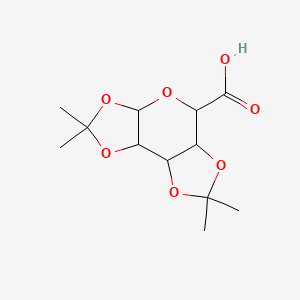
![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)
![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)


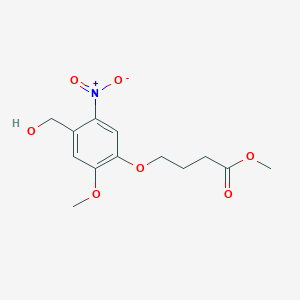
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)
